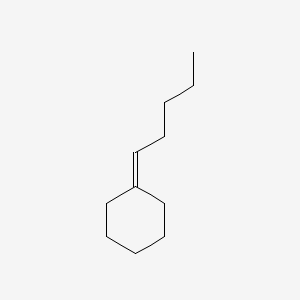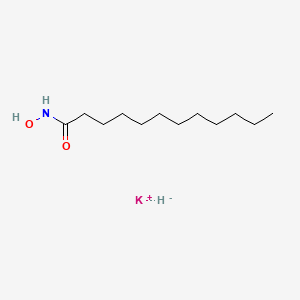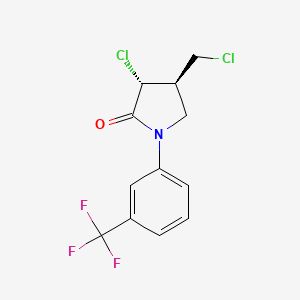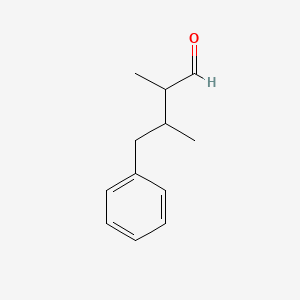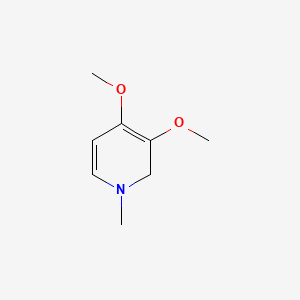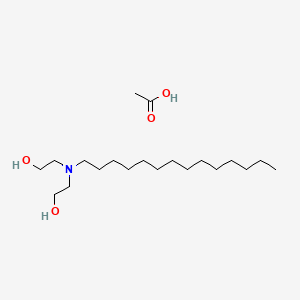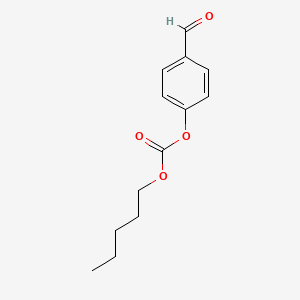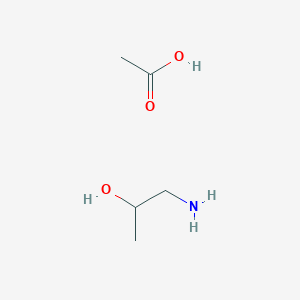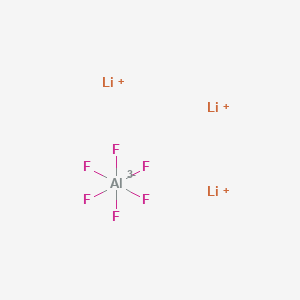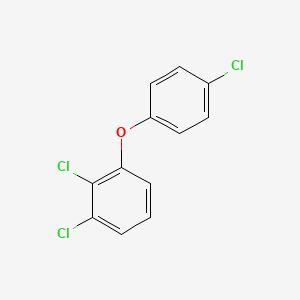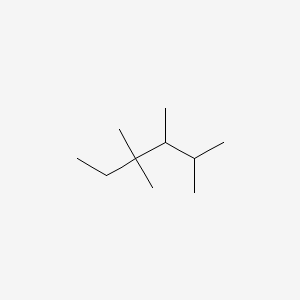
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H10BFNO3. This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-fluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. This intermediate is then subjected to a borylation reaction using a boronic acid reagent under palladium-catalyzed conditions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, making it a potent inhibitor of serine proteases. This interaction disrupts the enzyme’s activity, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 4-Fluoro-3-(phenylcarbamoyl)benzeneboronic acid
Uniqueness
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is unique due to the presence of two fluorine atoms, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in the design of selective enzyme inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C13H10BF2NO3 |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
[4-fluoro-3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) |
InChI Key |
BLZHSKXJYQLSFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


